

Structural Analysis of 3-Bromo-2-methylbenzo[b]thiophene: A Technical Guide

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Compound of Interest

Compound Name:	3-Bromo-2-methylbenzo[b]thiophene
Cat. No.:	B082513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **3-Bromo-2-methylbenzo[b]thiophene**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides a detailed experimental protocol for its synthesis, and presents predicted spectroscopic data based on analogues. This guide is intended to serve as a foundational resource for researchers working with this and related benzothiophene derivatives.

Core Properties of 3-Bromo-2-methylbenzo[b]thiophene

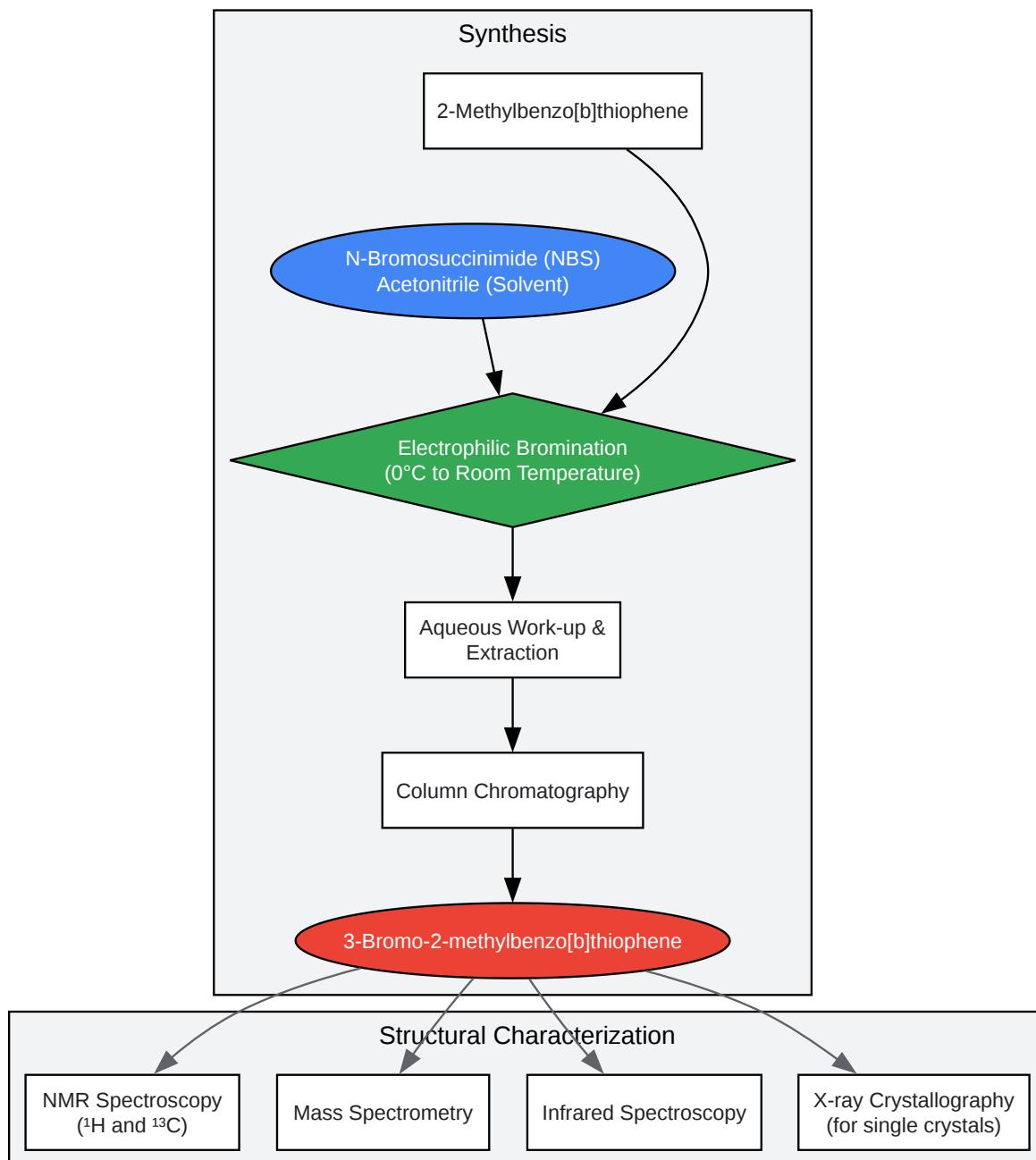
3-Bromo-2-methylbenzo[b]thiophene is a halogenated derivative of the benzothiophene scaffold. The introduction of a bromine atom at the 3-position and a methyl group at the 2-position significantly influences its chemical reactivity and potential biological activity. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methyl group can modulate the electronic properties and lipophilicity of the molecule.

Table 1: Physicochemical Properties of **3-Bromo-2-methylbenzo[b]thiophene**

Property	Value	Reference
CAS Number	10243-15-9	[1] [2]
Molecular Formula	C ₉ H ₇ BrS	[1]
Molecular Weight	227.12 g/mol	[1]
Appearance	Typically a solid at room temperature	[1]
Canonical SMILES	CC1=C(Br)C2=CC=CC=C2S1	[1]
InChI	InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3	[1]

Synthesis and Characterization Workflow

The synthesis of **3-Bromo-2-methylbenzo[b]thiophene** is most effectively achieved through the electrophilic bromination of 2-methylbenzo[b]thiophene. The following diagram illustrates the general workflow for the synthesis and subsequent structural characterization of the target compound.



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Caption: Workflow for the synthesis and structural analysis of **3-Bromo-2-methylbenzo[b]thiophene**.

Experimental Protocols

Synthesis of 3-Bromo-2-methylbenzo[b]thiophene

A highly efficient method for the synthesis of **3-Bromo-2-methylbenzo[b]thiophene** involves the regioselective bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS). [\[3\]](#)

Materials:

- 2-Methylbenzo[b]thiophene
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for elution)

Procedure:

- In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (1 equivalent) in anhydrous acetonitrile.
- Cool the solution to 0 °C using an ice bath.
- Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford **3-Bromo-2-methylbenzo[b]thiophene** as a solid. A near-quantitative yield of 99% has been reported for this reaction.^[3]

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of **3-Bromo-2-methylbenzo[b]thiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

- Data Acquisition: Analyze the sample using a mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm^{-1} .

Structural Analysis Data

Due to the limited availability of direct experimental data for **3-Bromo-2-methylbenzo[b]thiophene** in the public domain, the following spectral data is predicted based on the analysis of structurally related compounds, including 3-bromobenzo[b]thiophene and other substituted benzothiophenes.^{[4][5]}

Table 2: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85 - 7.75	m	2H	Aromatic-H (H-4, H-7)
~ 7.40 - 7.30	m	2H	Aromatic-H (H-5, H-6)
~ 2.50	s	3H	Methyl-H (C2-CH ₃)

Table 3: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 138	Quaternary-C (C-7a)
~ 138 - 136	Quaternary-C (C-3a)
~ 135 - 133	Quaternary-C (C-2)
~ 125 - 123	Aromatic-CH
~ 123 - 121	Aromatic-CH
~ 121 - 119	Aromatic-CH
~ 119 - 117	Aromatic-CH
~ 110 - 108	Quaternary-C (C-3)
~ 15 - 13	Methyl-C (C ₂ -CH ₃)

Table 4: Predicted Mass Spectrometry Data (EI)

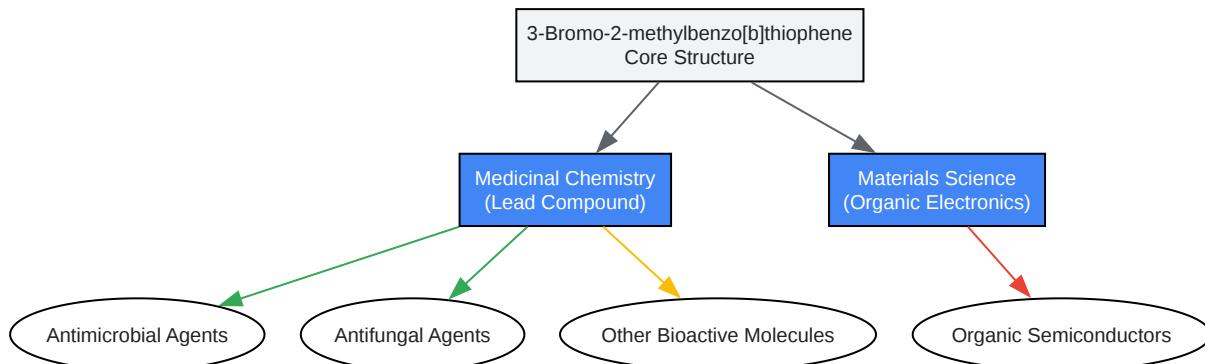
m/z	Relative Intensity (%)	Assignment
228	~98	[M+2] ⁺ (presence of ⁸¹ Br isotope)
226	100	[M] ⁺ (presence of ⁷⁹ Br isotope)
147	Moderate	[M - Br] ⁺
115	Moderate	[C ₈ H ₇ S - S] ⁺ or other fragments

Table 5: Predicted Infrared (IR) Spectral Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium-Weak	Aromatic C-H stretch
~ 2950 - 2850	Medium-Weak	Aliphatic C-H stretch (methyl)
~ 1600 - 1450	Strong-Medium	Aromatic C=C skeletal vibrations
~ 1450 - 1350	Medium	C-H bending (methyl)
~ 800 - 700	Strong	C-H out-of-plane bending
~ 700 - 600	Medium	C-Br stretch

Biological Context

While specific biological studies on **3-Bromo-2-methylbenzo[b]thiophene** are not widely reported, the 3-halobenzo[b]thiophene scaffold is a known pharmacophore with significant antimicrobial and antifungal activities.^[6] Studies on related compounds have shown that 3-chloro and 3-bromo derivatives are often active against a range of Gram-positive bacteria and fungi.^[7] This suggests that **3-Bromo-2-methylbenzo[b]thiophene** could be a valuable starting point for the development of new therapeutic agents. The following diagram illustrates a conceptual relationship between the core structure and its potential biological applications.



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Caption: Potential applications of the **3-Bromo-2-methylbenzo[b]thiophene** scaffold.

This technical guide provides a summary of the known and predicted structural and chemical properties of **3-Bromo-2-methylbenzo[b]thiophene**. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science, facilitating further investigation and application of this versatile compound.

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